aldehydo-N-acetyl-D-mannosamine 6-phosphate
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Overview
Description
Aldehydo-N-acetyl-D-mannosamine 6-phosphate is an aldehydo-N-acyl-D-mannosamine 6-phosphate that has acetyl as the acyl group. It derives from an aldehydo-D-mannosamine. It is a conjugate acid of a N-acetyl-D-mannosamine 6-phosphate(2-).
Scientific Research Applications
Regulation of Bacterial Capsular Polysaccharide Biosynthesis
Aldehydo-N-acetyl-D-mannosamine 6-phosphate (ManNAc-6P) plays a crucial role in bacterial physiology, particularly in the synthesis of capsular polysialic acid. In Escherichia coli, ManNAc-6P inhibits NeuAc lyase, an enzyme vital for polysialic acid biosynthesis, thus regulating the bacterial capsule formation (Revilla‐Nuin et al., 1998).
Composition and Properties of Meningococcal Polysaccharides
Research on the group A meningococcal polysaccharide highlights its structure as a homopolymer of D-mannosamine phosphate, which is partially N- and O-acetylated. This structure is significant in understanding the bacterial cell wall and potential vaccine targets (Liu et al., 1971).
Synthesis of Phosphono Analogues
In chemical synthesis, the creation of phosphono analogues of ManNAc-6P has been explored. These analogues are key in studying the biochemical pathways and potential therapeutic applications related to ManNAc-6P and its derivatives (Casero et al., 1996).
Cell Wall Structure in Staphylococcus aureus
ManNAc-6P is also found in the cell walls of Staphylococcus aureus, linking ribitol teichoic acid to peptidoglycan. Understanding this linkage is crucial for insights into bacterial cell wall architecture and potential antibiotic targets (Kojima et al., 1983).
Lysosomal Enzyme Phosphorylation
ManNAc-6P is involved in the phosphorylation of lysosomal enzymes, a critical process in cell metabolism and lysosomal function. Deficiencies in this process are linked to genetic disorders like I-cell disease (Hasilik et al., 1981).
Enzymatic Analysis of Amino Sugar Epimerases
ManNAc-6P is integral in the study of amino sugar epimerases involved in sialic acid metabolism, offering insights into both prokaryotic and eukaryotic systems (Rodríguez-Aparicio et al., 1999).
Glycoprotein Phosphotransferase Activity
The role of ManNAc-6P in the modification of glycoproteins, specifically in lysosomal enzyme targeting, is a key area of research. Understanding this process has implications for cell biology and lysosomal disorders (Reitman & Kornfeld, 1981).
properties
Product Name |
aldehydo-N-acetyl-D-mannosamine 6-phosphate |
---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6-,7-,8-/m1/s1 |
InChI Key |
QDSLHWJDSQGPEE-WCTZXXKLSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O |
synonyms |
ManNAc-6-phosphate N-acetylmannosamine 6-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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